molecular formula C15H20O2 B14294840 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- CAS No. 116173-40-1

1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)-

Cat. No.: B14294840
CAS No.: 116173-40-1
M. Wt: 232.32 g/mol
InChI Key: PXPLKAZFXQCPKW-UHFFFAOYSA-N
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Description

1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the indanone family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides has been reported to yield indanones and 2-cyclopentenones in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1H-inden-1-one, 2,3-dihydro-6-hydroxy-2,2,7-trimethyl-4-(1-methylethyl)- lies in its complex structure, which includes multiple functional groups that confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

116173-40-1

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

6-hydroxy-2,2,7-trimethyl-4-propan-2-yl-3H-inden-1-one

InChI

InChI=1S/C15H20O2/c1-8(2)10-6-12(16)9(3)13-11(10)7-15(4,5)14(13)17/h6,8,16H,7H2,1-5H3

InChI Key

PXPLKAZFXQCPKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)C(C2)(C)C)C(C)C)O

Origin of Product

United States

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